molecular formula C38H68N10O14 B13394550 Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH

Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH

Cat. No.: B13394550
M. Wt: 889.0 g/mol
InChI Key: ADKDNDYYIZUVCZ-UHFFFAOYSA-N
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Description

The compound Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH is a synthetic peptide composed of several amino acids. This compound is notable for its potential applications in various fields, including biochemistry, pharmaceuticals, and industrial processes. The sequence of amino acids in this peptide includes leucine, lysine, threonine, glutamic acid, and glutamine, each contributing to the compound’s unique properties and functions.

Properties

Molecular Formula

C38H68N10O14

Molecular Weight

889.0 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C38H68N10O14/c1-19(2)18-27(42-22(5)51)35(58)44-23(10-6-8-16-39)32(55)43-24(11-7-9-17-40)33(56)47-30(20(3)49)36(59)45-25(13-15-29(53)54)34(57)48-31(21(4)50)37(60)46-26(38(61)62)12-14-28(41)52/h19-21,23-27,30-31,49-50H,6-18,39-40H2,1-5H3,(H2,41,52)(H,42,51)(H,43,55)(H,44,58)(H,45,59)(H,46,60)(H,47,56)(H,48,57)(H,53,54)(H,61,62)

InChI Key

ADKDNDYYIZUVCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin through its carboxyl group.

    Deprotection: The amino-protecting group (usually Fmoc or Boc) is removed to expose the amino group for the next coupling reaction.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH: can undergo various chemical reactions, including:

    Oxidation: The threonine and glutamic acid residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can yield hydroxythreonine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide’s sequence and structure allow it to bind to these targets, modulating their activity and influencing various biological pathways. For example, the lysine residues may interact with negatively charged regions on proteins, while the threonine and glutamic acid residues can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Ac-DL-Leu-DL-Lys-DL-Lys-DL-xiThr-DL-Glu-DL-xiThr-DL-Gln-OH: can be compared to other synthetic peptides with similar sequences. Some related compounds include:

    This compound: A peptide with a similar sequence but different amino acid modifications.

    This compound: Another peptide with variations in the amino acid sequence, leading to different properties and applications.

The uniqueness of This compound lies in its specific sequence and the resulting structural and functional characteristics, making it a valuable tool in various research and industrial applications.

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